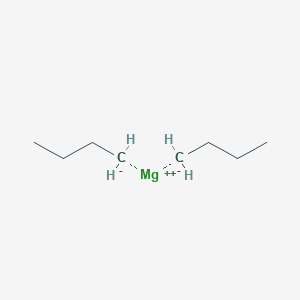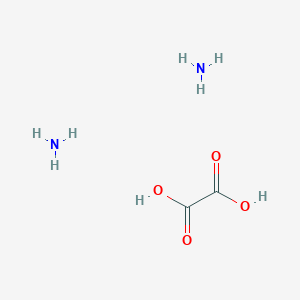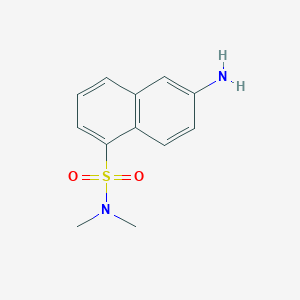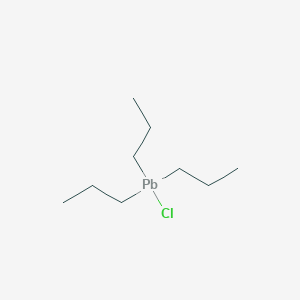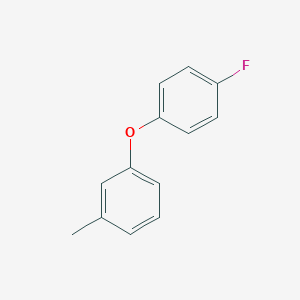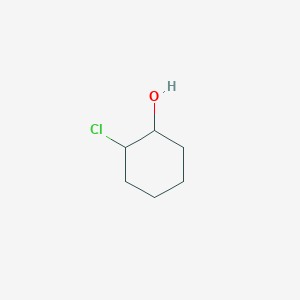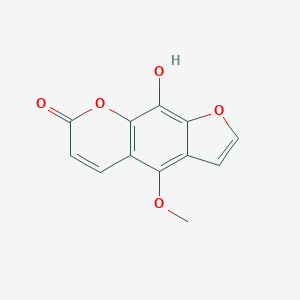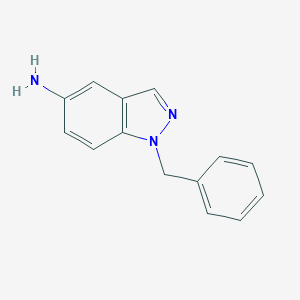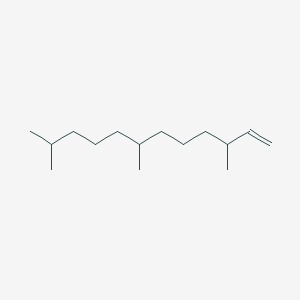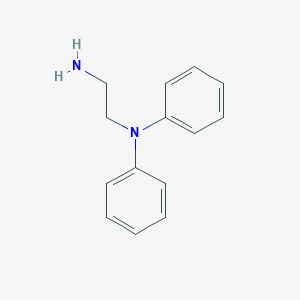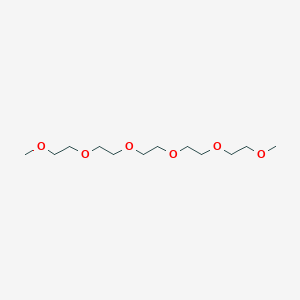
2,5,8,11,14,17-Hexaoxaoctadecane
Overview
Description
Pentaglyme, also known as pentaethylene glycol dimethyl ether, is an organic compound with the chemical formula C₁₂H₂₆O₆. It belongs to the class of glymes, which are polyether compounds. Pentaglyme is a colorless, odorless liquid that is soluble in water and many organic solvents. It is commonly used as a solvent and a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaglyme can be synthesized through the reaction of ethylene oxide with methanol in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to methanol to form a polyether chain. The reaction conditions typically involve elevated temperatures and pressures to facilitate the ethoxylation process .
Industrial Production Methods
In industrial settings, pentaglyme is produced using continuous reactors where ethylene oxide and methanol are fed into the reactor along with a catalyst. The reaction mixture is then heated to the desired temperature and pressure to achieve the desired degree of ethoxylation. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentaglyme undergoes various chemical reactions, including:
Oxidation: Pentaglyme can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Pentaglyme can undergo nucleophilic substitution reactions where the ether groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Pentaglyme has a wide range of applications in scientific research:
Mechanism of Action
Pentaglyme exerts its effects primarily through its ability to form stable complexes with metal ions. The oxygen atoms in the ether groups of pentaglyme coordinate with metal ions, forming chelate complexes. This coordination stabilizes the metal ions and enhances their reactivity in various chemical processes. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated .
Comparison with Similar Compounds
Similar Compounds
Tetraglyme: Tetraglyme (tetraethylene glycol dimethyl ether) is similar to pentaglyme but has one less ethylene glycol unit in its structure.
Hexaglyme: Hexaglyme (hexaethylene glycol dimethyl ether) has one more ethylene glycol unit compared to pentaglyme.
Uniqueness of Pentaglyme
Pentaglyme’s unique properties, such as its ability to form stable complexes with a wide range of metal ions and its high dielectric constant, make it particularly useful in applications where other glymes may not be as effective. Its intermediate chain length provides a balance between solubility and complexation ability, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-methoxy-2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O6/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDPGPKXQDIQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152319 | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-87-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaglyme | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1191-87-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5,8,11,14,17-Hexaoxaoctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5,8,11,14,17-hexaoxaoctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5,8,11,14,17-hexaoxaoctadecane interact with metal ions?
A1: this compound acts as a hexadentate ligand, meaning it can coordinate to metal ions through six oxygen atoms. This interaction is observed in the formation of complexes with alkaline earth metals like barium, strontium, and calcium. [, ] The oxygen atoms from the ether groups donate electron pairs to the metal ion, forming coordinate covalent bonds. This coordination can influence the reactivity and solubility of metal salts.
Q2: What is the typical coordination geometry observed in complexes of this compound with metal ions like barium?
A2: In the complex bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)(this compound)barium, the this compound coordinates to the barium ion in a meridional fashion. [] This means the ligand wraps around the metal ion, occupying one hemisphere of the coordination sphere. The two β-diketonate ligands then occupy opposite sides of the neutral ligand's mean plane, leading to a coordination number of 10 for the barium ion.
Q3: Can this compound be incorporated into polymers, and if so, what properties does it impart?
A3: Yes, this compound can be incorporated into polymers. [] Researchers have successfully synthesized hydrophilic polymers with both oligo(oxyethylene) moieties, similar to this compound, and tertiary alcohol units in their main chain. These polymers exhibited good solubility in common solvents, likely attributed to the presence of the polar ether oxygen atoms from the incorporated this compound units.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





